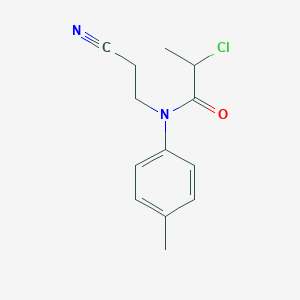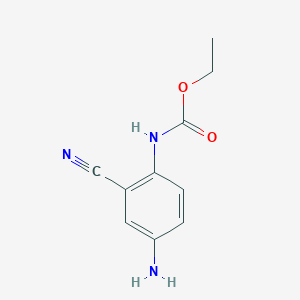
ethyl N-(4-amino-2-cyanophenyl)carbamate
説明
Ethyl N-(4-amino-2-cyanophenyl)carbamate is a chemical compound with the CAS Number: 766519-12-4 . It has a molecular weight of 205.22 and its IUPAC name is ethyl 4-amino-2-cyanophenylcarbamate .
Molecular Structure Analysis
The InChI code for ethyl N-(4-amino-2-cyanophenyl)carbamate is 1S/C10H11N3O2/c1-2-15-10(14)13-9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl N-(4-amino-2-cyanophenyl)carbamate is a powder . It should be stored at room temperature .科学的研究の応用
Synthesis of N-arylcarbamates with Tetrazole Fragment
Researchers have explored the synthesis of N-arylcarbamates incorporating a tetrazole fragment. For instance, methyl(ethyl) N-(2-cyanophenyl)carbamates reacted with sodium azide to produce N-arylcarbamates with a 1,2,3,4-tetrazole fragment, highlighting the compound's utility in synthesizing heterocyclic compounds with potential biological activities (Velikorodov et al., 2014).
Analytical Detection of Ethyl Carbamate
A novel approach involved developing an indirect ELISA for detecting ethyl carbamate in Chinese rice wine, showcasing the compound's role in enhancing analytical methodologies for food safety monitoring (Luo et al., 2017).
Molecular Structure Elucidation
Studies have also focused on the molecular structure of carbamate derivatives. For example, the structure of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate was determined, contributing to our understanding of the compound's crystalline structure and hydrogen bonding patterns, which is vital for designing drugs and materials with desired properties (Garden et al., 2007).
Synthesis of Biologically Active Compounds
Ethyl N-(4-amino-2-cyanophenyl)carbamate derivatives have been synthesized for their potential as biologically active compounds. For instance, the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were reported, indicating the compound's relevance in medicinal chemistry (Doraswamy & Ramana, 2013).
Development of Antiepileptic Drug Candidates
P-Retigabine, a derivative of ethyl N-[2-amino-4-[(4-fluorophenyl)methyl]amino]phenyl]carbamate, was studied for its enhanced brain distribution and antiepileptic activity, demonstrating the compound's application in neuropharmacology and drug delivery systems (Zhou et al., 2015).
Safety And Hazards
特性
IUPAC Name |
ethyl N-(4-amino-2-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGQPRIKCNUCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-amino-2-cyanophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



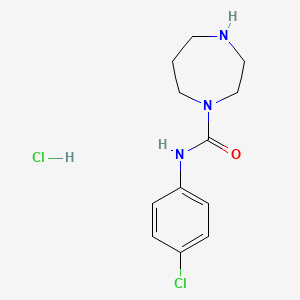
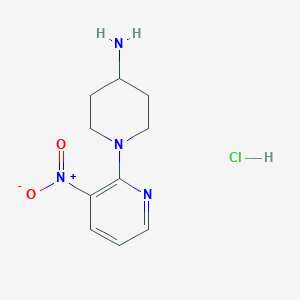
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)
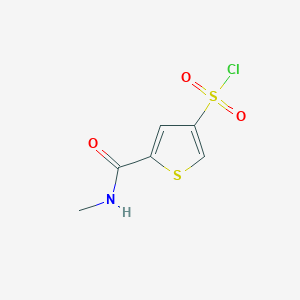
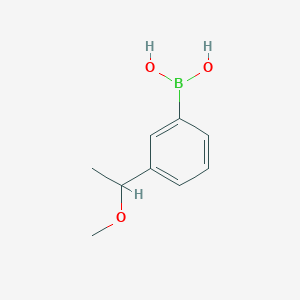
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)

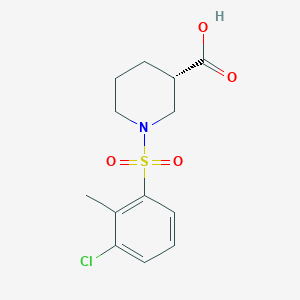
![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)
